molecular formula C7H11NaO3 B2478588 Sodium 2-(1-(hydroxymethyl)cyclobutyl)acetate CAS No. 2173996-73-9

Sodium 2-(1-(hydroxymethyl)cyclobutyl)acetate

Cat. No.: B2478588
CAS No.: 2173996-73-9
M. Wt: 166.152
InChI Key: IGRCUSHASUSBHM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 2-(1-(hydroxymethyl)cyclobutyl)acetate: is an organic compound with the molecular formula C7H11NaO3. It is a sodium salt derived from the corresponding carboxylic acid. This compound is characterized by a cyclobutyl ring substituted with a hydroxymethyl group and an acetate group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(1-(hydroxymethyl)cyclobutyl)acetate typically involves the reaction of 2-(1-(hydroxymethyl)cyclobutyl)acetic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation of the solvent and subsequent crystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Sodium 2-(1-(hydroxymethyl)cyclobutyl)acetate can undergo oxidation reactions, where the hydroxymethyl group is oxidized to a carboxyl group.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: 2-(1-(carboxymethyl)cyclobutyl)acetic acid.

    Reduction: 2-(1-(hydroxymethyl)cyclobutyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Sodium 2-(1-(hydroxymethyl)cyclobutyl)acetate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study the effects of cyclobutyl-containing compounds on cellular processes. It is also used in the development of new pharmaceuticals.

Medicine: The compound has potential applications in the development of drugs targeting specific molecular pathways. Its unique structure allows for the design of molecules with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of certain types of coatings and adhesives.

Mechanism of Action

The mechanism of action of Sodium 2-(1-(hydroxymethyl)cyclobutyl)acetate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the cyclobutyl ring provides structural rigidity. This combination allows the compound to modulate the activity of enzymes and receptors involved in various biochemical pathways.

Comparison with Similar Compounds

  • Sodium 2-(1-(hydroxymethyl)cyclopropyl)acetate
  • Sodium 2-(1-(hydroxymethyl)cyclopentyl)acetate
  • Sodium 2-(1-(hydroxymethyl)cyclohexyl)acetate

Comparison: Sodium 2-(1-(hydroxymethyl)cyclobutyl)acetate is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties. Compared to its cyclopropyl and cyclopentyl analogs, the cyclobutyl ring offers a balance between ring strain and stability, making it a versatile intermediate in organic synthesis. The cyclohexyl analog, while more stable, lacks the same level of reactivity due to reduced ring strain.

Properties

IUPAC Name

sodium;2-[1-(hydroxymethyl)cyclobutyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3.Na/c8-5-7(2-1-3-7)4-6(9)10;/h8H,1-5H2,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRCUSHASUSBHM-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC(=O)[O-])CO.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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